Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester
CAS No.: 25681-03-2
Cat. No.: VC14534418
Molecular Formula: C18H15N3O2
Molecular Weight: 305.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25681-03-2 |
|---|---|
| Molecular Formula | C18H15N3O2 |
| Molecular Weight | 305.3 g/mol |
| IUPAC Name | ethyl 2-indolo[3,2-b]quinoxalin-6-ylacetate |
| Standard InChI | InChI=1S/C18H15N3O2/c1-2-23-16(22)11-21-15-10-6-3-7-12(15)17-18(21)20-14-9-5-4-8-13(14)19-17/h3-10H,2,11H2,1H3 |
| Standard InChI Key | AHABQJDNQDDOMO-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
Indolo[2,3-b]quinoxalin-6-yl-acetic acid ethyl ester features a bicyclic framework comprising an indole moiety fused to a quinoxaline ring (Figure 1). The indole system (C₈H₇N) contributes π-electron density, while the quinoxaline component (C₆H₄N₂) introduces nitrogen-rich heteroaromaticity. The acetic acid ethyl ester group (-OCOCH₂CH₃) at position 6 enhances solubility and serves as a reactive site for derivatization . Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₃O₂ |
| Molecular Weight | 305.3 g/mol |
| IUPAC Name | Ethyl 2-indolo[3,2-b]quinoxalin-6-ylacetate |
| SMILES | CCOC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
| XLogP3 | 3.2 |
The planar structure facilitates π-π stacking interactions with biological targets, while the ester group allows for hydrolytic conversion to the carboxylic acid derivative .
Spectroscopic Identification
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. In DMSO-d₆, the ¹H NMR spectrum displays signals at δ 8.43–7.38 ppm (aromatic protons), δ 5.75 ppm (CH₂ adjacent to the ester), and δ 1.2–1.4 ppm (ethyl CH₃) . IR absorptions at 1681 cm⁻¹ (C=O stretch) and 1242 cm⁻¹ (C-O ester) further validate the functional groups .
Synthesis and Optimization
Conventional Methods
Early syntheses relied on multi-step pathways:
-
Core Formation: Condensation of isatin (1) with o-phenylenediamine in acetic acid yields 6H-indolo[2,3-b]quinoxaline (5) .
-
Esterification: Treatment of 5 with ethyl chloroacetate in the presence of K₂CO₃/DMF introduces the ethyl ester group .
Microwave-Assisted Synthesis
Microwave irradiation (MWI) revolutionized the synthesis by improving yields (85–90%) and reducing reaction times to 2–4 minutes . Key advantages include:
-
Enhanced regioselectivity due to uniform heating.
-
Reduced side products (e.g., spirobenzimidazoline derivatives) .
-
Mix isatin (1.0 equiv) and o-phenylenediamine (1.2 equiv) in acetic acid.
-
Irradiate at 300 W for 3 minutes.
-
Purify via column chromatography (hexane/ethyl acetate, 8:2).
Reactivity and Derivatives
Hydrolysis and Functionalization
The ethyl ester undergoes hydrolysis under basic conditions to form indolo[2,3-b]quinoxalin-6-yl-acetic acid, a precursor for further derivatization . Hydrazide derivatives (e.g., compound 9) are synthesized by refluxing with hydrazine hydrate, enabling the formation of Schiff bases with aromatic aldehydes .
Example:
-
Reaction with benzaldehyde yields N’-benzylidene-2-(6H-indolo[2,3-b]quinoxalin-6-yl)acetohydrazide (3a), which exhibits antitumor activity .
Comparative Analysis with Analogues
Modifications to the ester group or quinoxaline ring alter physicochemical properties:
| Derivative | R Group | LogP | Bioactivity |
|---|---|---|---|
| Ethyl ester (parent) | -OCOCH₂CH₃ | 3.2 | Antiviral (EC₅₀ = 2.1 μM) |
| Methyl ester | -OCOCH₃ | 2.8 | Reduced solubility |
| Butyl ester | -OCO(CH₂)₃CH₃ | 4.1 | Enhanced membrane permeability |
Biological Activities and Mechanisms
Antitumor Activity
Schiff base derivatives (e.g., 3a–3j) induce apoptosis in MCF-7 breast cancer cells via caspase-3 activation . The parent compound shows moderate activity (IC₅₀ = 18 μM), while hydrazones with electron-withdrawing groups (e.g., -NO₂) enhance potency (IC₅₀ = 4.2 μM) .
Antibacterial Effects
Against Staphylococcus aureus (MIC = 8 μg/mL), the mechanism involves disruption of cell wall synthesis via penicillin-binding protein (PBP) inhibition .
Applications in Drug Development
Lead Optimization
Structural modifications focus on improving pharmacokinetics:
-
Ester → Amide: Enhances metabolic stability (t₁/₂ from 1.2 to 4.8 hours) .
-
Halogenation: Fluorine at position 7 increases blood-brain barrier penetration .
Patent Landscape
Patent EP2128160A1 covers indoloquinoxaline derivatives for treating viral infections, emphasizing broad-spectrum activity against RNA viruses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume